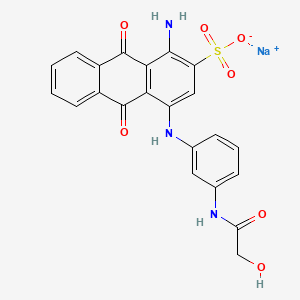
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid and amino functional groups, which contribute to its reactivity and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt typically involves multiple steps. The starting material is often anthracene, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by nitration and reduction to introduce the amino group. The final steps involve the coupling of the hydroxyacetylamino phenyl group and the formation of the monosodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and nitration reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthracene derivatives.
Aplicaciones Científicas De Investigación
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonic acid and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-2-sulfonic acid: Lacks the amino and hydroxyacetylamino phenyl groups, making it less reactive.
1-Aminoanthracene: Does not have the sulfonic acid group, affecting its solubility and reactivity.
Anthraquinone derivatives: Similar in structure but differ in oxidation state and functional groups.
Uniqueness
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is unique due to its combination of functional groups, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
72829-39-1 |
|---|---|
Fórmula molecular |
C22H16N3NaO7S |
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
sodium;1-amino-4-[3-[(2-hydroxyacetyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O7S.Na/c23-20-16(33(30,31)32)9-15(24-11-4-3-5-12(8-11)25-17(27)10-26)18-19(20)22(29)14-7-2-1-6-13(14)21(18)28;/h1-9,24,26H,10,23H2,(H,25,27)(H,30,31,32);/q;+1/p-1 |
Clave InChI |
QVPXAKZCTGSXNV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)NC(=O)CO)S(=O)(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


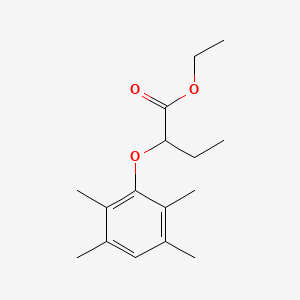
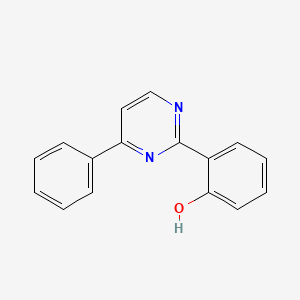
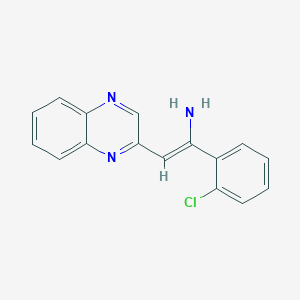
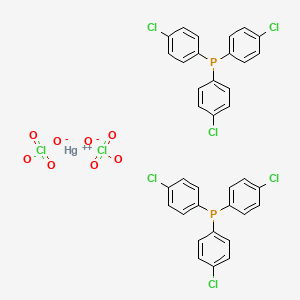
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
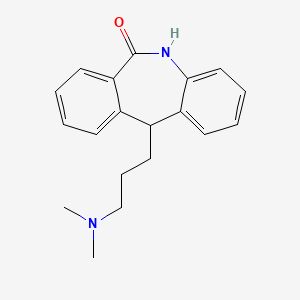

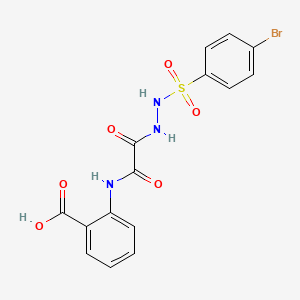
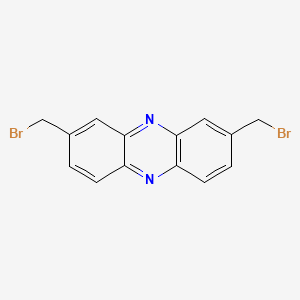
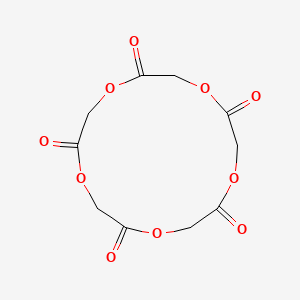
![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)

